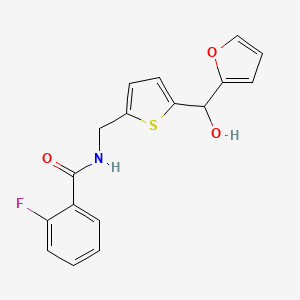

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9,16,20H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGBRROTSTXDRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxaldehyde, while nucleophilic substitution of the benzamide moiety can produce various substituted benzamides.

Scientific Research Applications

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide with structurally or functionally analogous compounds:

Structural and Functional Insights

Heterocyclic Diversity :

- The target compound’s thiophene-furan hybrid distinguishes it from oxadiazole-based LMM11 and benzooxazole-containing analogs . Thiophene’s electron-rich nature may enhance π-π stacking in target binding, while the furan’s oxygen atom could participate in hydrogen bonding.

- Fluorine substitution at the benzamide’s 2-position is shared with Compound 17 and ’s benzooxazole derivative, likely improving metabolic stability and membrane permeability.

Biological Activity Trends: Antifungal activity in LMM11 correlates with the 1,3,4-oxadiazole and sulfamoyl groups, whereas the target compound’s thiophene-hydroxymethyl-furan motif may prioritize different targets (e.g., SHP2 phosphatases, as seen in SBI-4232) . Anti-proliferative effects in Compound 17 suggest fluorinated benzamides with extended conjugated systems (e.g., phthalazinone) are potent in oncology, but the target’s thiophene-furan unit might alter selectivity .

Synthetic Considerations: The target compound’s synthesis likely parallels SBI-4232 (), involving formylation of thiophene, followed by hydroxymethylation and amide coupling. ’s use of PFP-TFA for activating carboxylic acids could be relevant for benzamide formation . Challenges include the low solubility of furan-thiophene hybrids (noted in ), necessitating purification via reverse-phase HPLC .

However, the thiophene’s hydrophobicity may offset this, requiring formulation optimization .

Biological Activity

2-Fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound notable for its unique structural features, which include a benzamide moiety linked to a thiophene ring and a furan derivative. The presence of a fluorine atom enhances its chemical properties, potentially influencing its biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies.

Molecular Structure and Properties

The molecular formula of 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is C16H15FNO3S. Its structure is characterized by multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H15FNO3S |

| Molecular Weight | 315.36 g/mol |

| Key Functional Groups | Benzamide, Thiophene, Furan |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of furan and thiophene rings, along with the fluorine substituent, may enhance the biological efficacy of this compound compared to simpler derivatives.

Anticancer Activity

Studies have shown that derivatives of thiophene and furan can possess significant anticancer properties. For instance, compounds featuring similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxicity of several thiophene-containing compounds against human cancer cell lines. The results indicated that compounds with electron-withdrawing groups (like fluorine) exhibited enhanced cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide | TBD | TBD |

| Reference Compound (Doxorubicin) | 0.5 | A431 |

The mechanism by which 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide exerts its biological activity may involve:

- Inhibition of Key Enzymes : Interaction with enzymes involved in cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Antimicrobial Properties : Potentially disrupting bacterial cell wall synthesis or function.

Pharmacological Potential

Given its structural complexity and preliminary findings on biological activity, 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide may serve as a promising lead compound in drug development for treating cancer and infectious diseases.

Q & A

Basic Questions

Q. What are the key steps in synthesizing 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the thiophene-furan hybrid scaffold via Gewald reaction or Suzuki coupling to introduce the furan-2-yl(hydroxy)methyl group .

- Step 2 : Benzamide coupling using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions .

- Optimization : Yield improvements require precise control of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1.2:1 molar excess of amine to benzoyl chloride) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the furan-thiophene moiety (δ 6.2–7.5 ppm for aromatic protons) and hydroxymethyl group (δ 3.8–4.2 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for COX-1/2 or kinase targets .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and guide functional group modifications?

- Approach : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.